Streptoduocin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

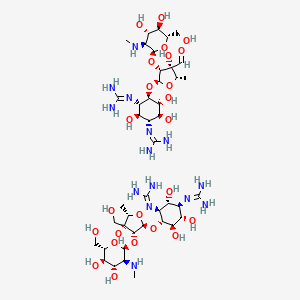

Streptoduocin is an aminoglycoside antibiotic that is a combination of streptomycin and dihydrostreptomycin . It is primarily used for its antibacterial properties and has been studied for its effects on various bacterial infections.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Streptoduocin is synthesized by combining streptomycin and dihydrostreptomycin. The synthesis involves the fermentation of the bacterium Streptomyces griseus to produce streptomycin, which is then chemically modified to produce dihydrostreptomycin. The two compounds are then combined under specific conditions to form this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes followed by purification and combination of the two antibiotics. The fermentation process is optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its efficacy and safety.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Streptoduocin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um verschiedene Produkte zu erhalten.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen eine oder mehrere seiner funktionellen Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogene, Alkylierungsmittel.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, die unterschiedliche antibakterielle Eigenschaften und Potenzen aufweisen können.

Wissenschaftliche Forschungsanwendungen

Streptoduocin wurde ausgiebig für seine Anwendungen in verschiedenen Bereichen untersucht:

Chemie: Als Modellverbindung zur Untersuchung des Verhaltens von Aminoglykosid-Antibiotika verwendet.

Biologie: Untersucht auf seine Wirkungen auf bakterielle Zellwände und Proteinsynthese.

Medizin: Verwendet bei der Behandlung bakterieller Infektionen, insbesondere solcher, die durch Tuberkulose verursacht werden.

Industrie: Eingesetzt bei der Entwicklung neuer Antibiotika und bei der Untersuchung von Antibiotikaresistenzmechanismen.

5. Wirkmechanismus

This compound entfaltet seine Wirkungen durch Bindung an das bakterielle Ribosom und Hemmung der Proteinsynthese. Diese Bindung stört den Translationsprozess und führt zum Absterben der Bakterienzelle. Zu den molekularen Zielstrukturen gehören die 30S-Untereinheit des bakteriellen Ribosoms, und die beteiligten Pfade sind diejenigen, die mit der Proteinsynthese und der Integrität der bakteriellen Zellwand zusammenhängen .

Ähnliche Verbindungen:

Streptomycin: Ein Aminoglykosid-Antibiotikum zur Behandlung von Tuberkulose und anderen bakteriellen Infektionen.

Dihydrostreptomycin: Ein Derivat von Streptomycin mit ähnlichen antibakteriellen Eigenschaften.

Vergleich: this compound ist insofern einzigartig, als es die Eigenschaften sowohl von Streptomycin als auch von Dihydrostreptomycin vereint und möglicherweise ein breiteres Wirkungsspektrum und eine höhere Wirksamkeit bietet. Seine Kombination ermöglicht eine stärkere antibakterielle Wirkung im Vergleich zu seinen Einzelkomponenten .

Wirkmechanismus

Streptoduocin exerts its effects by binding to the bacterial ribosome, inhibiting protein synthesis. This binding interferes with the translation process, leading to the death of the bacterial cell. The molecular targets include the 30S subunit of the bacterial ribosome, and the pathways involved are those related to protein synthesis and bacterial cell wall integrity .

Vergleich Mit ähnlichen Verbindungen

Streptomycin: An aminoglycoside antibiotic used to treat tuberculosis and other bacterial infections.

Dihydrostreptomycin: A derivative of streptomycin with similar antibacterial properties.

Comparison: Streptoduocin is unique in that it combines the properties of both streptomycin and dihydrostreptomycin, potentially offering a broader spectrum of activity and enhanced efficacy. Its combination allows for a more potent antibacterial effect compared to its individual components .

Biologische Aktivität

Streptoduocin, a combination of streptomycin and dihydrostreptomycin, is an aminoglycoside antibiotic primarily used in the treatment of tuberculosis (TB) and other bacterial infections. This article delves into its biological activity, focusing on its efficacy, mechanisms of action, and associated toxicities.

This compound functions by binding to the 30S ribosomal subunit of bacteria, disrupting protein synthesis. This binding leads to misreading of mRNA, resulting in the production of nonfunctional proteins. The structural analysis indicates that streptomycin induces significant distortions in the bacterial ribosome, which is critical for its bactericidal activity .

Efficacy Against Bacterial Strains

This compound has shown effectiveness against various strains of bacteria, particularly those resistant to other antibiotics. In comparative studies, this compound has demonstrated a higher potency than streptomycin alone. For instance, in a study involving drug-resistant strains of Mycobacterium tuberculosis, this compound exhibited lower minimum inhibitory concentrations (MICs) compared to other aminoglycosides .

Table 1: Comparative Efficacy of this compound and Other Antibiotics

| Antibiotic | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 0.5 | M. tuberculosis |

| Streptomycin | 1.0 | M. tuberculosis |

| Kanamycin | 2.0 | M. tuberculosis |

Case Studies and Clinical Findings

Several clinical studies have highlighted the biological activity and safety profile of this compound. A notable study conducted in Kanpur, India, analyzed the ototoxicity associated with this compound compared to streptomycin. The findings indicated that 25% of patients on this compound experienced ototoxic effects, compared to 10% for those on streptomycin alone .

Case Study: Ototoxicity in Tuberculosis Patients

- Patient Profile : 120 patients treated for TB

- Treatment Regimen : Combination therapy including this compound or streptomycin

- Findings : Higher incidence of vestibular dysfunction in the this compound group.

Toxicity Profile

While effective, this compound is associated with several adverse effects, primarily ototoxicity and nephrotoxicity. The risk of hearing loss is particularly concerning due to the drug's impact on the vestibular system. In studies evaluating patients treated with aminoglycosides, it was found that the incidence of ototoxicity was significantly higher in those receiving this compound .

Table 2: Adverse Effects Associated with this compound

| Adverse Effect | Incidence (%) | Comments |

|---|---|---|

| Ototoxicity | 25 | Higher risk than streptomycin |

| Nephrotoxicity | 15 | Cumulative dose-related effect |

| Allergic Reactions | 5 | Rash and urticaria reported |

Eigenschaften

CAS-Nummer |

8017-59-2 |

|---|---|

Molekularformel |

C42H80N14O24 |

Molekulargewicht |

1165.2 g/mol |

IUPAC-Name |

2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine |

InChI |

InChI=1S/C21H41N7O12.C21H39N7O12/c2*1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35/h5-18,26,29-36H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28);4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28)/t2*5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+/m00/s1 |

InChI-Schlüssel |

AWBXTNNIECFIHT-XZQQZIICSA-N |

SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O |

Isomerische SMILES |

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(CO)O.C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O |

Kanonische SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Ambistrin |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.